N-(3-fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a methyl group, and a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for achieving optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its specific chemical properties
Mechanism of Action
The mechanism by which N4-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s fluorinated phenyl group and pyrazolopyridine core play crucial roles in its binding affinity and selectivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Shares the fluorinated phenyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a fluorine atom.
4-Fluoro-3-methyl-α-pyrrolidinovalerophenone: Contains a fluorinated phenyl group but has a different core structure.
Uniqueness
N~4~-(3-Fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of a fluorinated phenyl group, a methyl group, and a pyrazolopyridine core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H17FN4O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O/c1-13-8-9-15(10-18(13)22)24-21(27)16-11-19(14-6-4-3-5-7-14)25-20-17(16)12-23-26(20)2/h3-12H,1-2H3,(H,24,27) |
InChI Key |
HTCTXRSXRVGOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4)F |
Origin of Product |
United States |
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